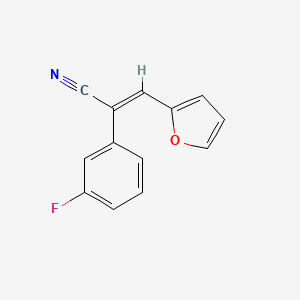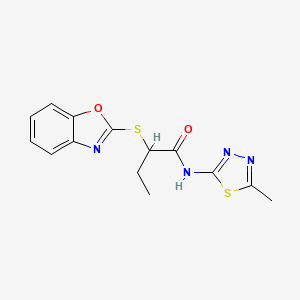
3-phenyl-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as PBTZ169, is a potent anti-tuberculosis agent with a unique chemical structure. It has been extensively studied for its potential as a new drug candidate for the treatment of tuberculosis, which is one of the leading causes of death worldwide.
作用機序
The exact mechanism of action of PBTZ169 is not fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. It has been shown to inhibit the activity of several enzymes, including Pks13, DprE1, and QcrB, which are essential for the survival of Mycobacterium tuberculosis. PBTZ169 has also been found to disrupt the proton motive force and inhibit ATP synthesis, which further contributes to its antimycobacterial activity.
Biochemical and Physiological Effects:
PBTZ169 has been found to have several biochemical and physiological effects. It has been shown to inhibit the biosynthesis of mycobacterial cell wall components, leading to cell death. It has also been found to disrupt the proton motive force and inhibit ATP synthesis, which further contributes to its antimycobacterial activity. In addition, PBTZ169 has been found to induce autophagy, a process by which cells recycle damaged or unwanted components, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
PBTZ169 has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities and purified to obtain a pure compound. It has also been extensively studied for its potential as a new drug candidate for the treatment of tuberculosis, which makes it a valuable tool for studying the biology of Mycobacterium tuberculosis. However, PBTZ169 also has some limitations for lab experiments. It is a potent anti-tuberculosis agent that requires special handling and safety precautions. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from lab experiments.
将来の方向性
There are several future directions for the study of PBTZ169. One area of research is to further investigate its mechanism of action and identify its molecular targets. This information could be used to design more potent and selective anti-tuberculosis agents. Another area of research is to investigate its potential as an anti-cancer agent, as it has shown promising results in preclinical studies. In addition, PBTZ169 could be used as a tool to study the biology of Mycobacterium tuberculosis and to develop new strategies for the treatment of tuberculosis. Finally, the synthesis and purification of PBTZ169 could be optimized to improve its yield and purity, which would facilitate its use in lab experiments.
合成法
PBTZ169 is a synthetic compound that can be prepared by a multi-step process involving several chemical reactions. The general synthesis method involves the condensation of 4-propoxybenzaldehyde with thiosemicarbazide to form 4-propoxybenzylidene-thiosemicarbazide, which is then reacted with phenylacetic acid to form 3-phenyl-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione. The final product is then purified by recrystallization to obtain a pure compound.
科学的研究の応用
PBTZ169 has been extensively studied for its potential as a new drug candidate for the treatment of tuberculosis. It has shown promising results in preclinical studies and has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition to its anti-tuberculosis activity, PBTZ169 has also been investigated for its potential as an anti-cancer agent, as it has been found to inhibit the growth of several cancer cell lines.
特性
IUPAC Name |
(5E)-3-phenyl-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-2-12-23-16-10-8-14(9-11-16)13-17-18(21)20(19(22)24-17)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQXUEKSTXXCNW-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(2-tert-butylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4980701.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-fluorobenzamide](/img/structure/B4980710.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4980712.png)
![4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B4980714.png)
![(2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B4980724.png)
![ethyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4980725.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4980727.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4980733.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B4980740.png)
![3-{1,3-dioxo-5-[(3-pyridinylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4980744.png)


![dibutyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B4980775.png)